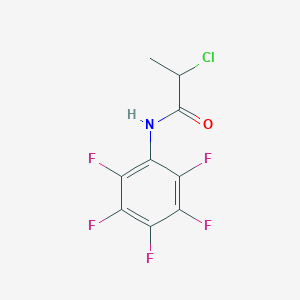

2-chloro-N-(pentafluorophenyl)propanamide

Description

2-Chloro-N-(pentafluorophenyl)propanamide is a halogenated propanamide derivative characterized by a chloro substituent at the second carbon of the propanamide backbone and a pentafluorophenyl group attached to the nitrogen atom. Its molecular formula is C₉H₅ClF₅NO, with a molecular weight of 269.59 g/mol (calculated based on structural analogs) . The pentafluorophenyl group introduces strong electron-withdrawing effects, which may enhance stability and influence reactivity in synthetic pathways. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical intermediate preparation .

Properties

IUPAC Name |

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF5NO/c1-2(10)9(17)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDBJOQNMWGEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(pentafluorophenyl)propanamide typically involves the reaction of pentafluorophenylamine with chloroacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and other modern technologies could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(pentafluorophenyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where the chloro or pentafluorophenyl groups are replaced by other functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2-chloro-N-(pentafluorophenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate the interactions between fluorinated molecules and biological targets.

Medicine: In the field of medicine, this compound could be explored for its potential therapeutic properties. Its unique chemical structure may offer advantages in drug design and development.

Industry: In industry, this compound may find applications in the development of advanced materials, such as fluorinated polymers and coatings. Its resistance to chemical and thermal degradation makes it suitable for use in harsh environments.

Mechanism of Action

The mechanism by which 2-chloro-N-(pentafluorophenyl)propanamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-chloro-N-(pentafluorophenyl)propanamide, highlighting differences in substituents, molecular properties, and applications:

Biological Activity

2-Chloro-N-(pentafluorophenyl)propanamide is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms often enhances the pharmacological properties of compounds, making them more potent or selective in their biological interactions. This article explores the biological activity of this compound, including its mechanism of action, toxicity profile, and potential therapeutic applications.

- Molecular Formula : C10H7ClF5N

- Molecular Weight : 267.61 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in various metabolic pathways. The introduction of the pentafluorophenyl group significantly alters the electronic properties of the compound, enhancing its binding affinity to target proteins.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, which could be extrapolated to predict the behavior of this compound. For instance, studies have shown that fluorinated amides can inhibit serine proteases and other enzyme classes by mimicking substrate interactions.

Antimicrobial Activity

A study conducted on structurally related compounds demonstrated notable antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2.5 to 15 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural analogs suggest potential antimicrobial efficacy.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Compound A | 2.5 | Staphylococcus aureus |

| Compound B | 3.5 | E. coli |

| Compound C | 15 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related fluorinated amides have indicated varying degrees of cytotoxicity against cancer cell lines, with IC50 values ranging from 10 to 50 μM . Future investigations should focus on determining the specific cytotoxic effects of this compound.

Case Studies

- Fluorinated Amides in Cancer Therapy : A study highlighted the potential of fluorinated amides as anti-cancer agents, demonstrating that modifications at the amide nitrogen can enhance selectivity towards cancerous cells while reducing toxicity to normal cells .

- Antiviral Properties : Research into fluorinated compounds has shown promising antiviral activities, particularly against HIV-1, suggesting that similar mechanisms may be present in this compound .

Toxicity Profile

The toxicity profile of this compound remains to be fully elucidated. However, studies on related compounds indicate that while they exhibit significant biological activity, careful evaluation through acute and chronic toxicity studies is necessary to assess their safety for therapeutic use.

Q & A

Q. What are the standard synthetic protocols for 2-chloro-N-(pentafluorophenyl)propanamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 2-chloropropionyl chloride with pentafluoroaniline in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., DIPEA) at 0–5°C for 2–3 hours . Post-reaction, the product is isolated via extraction and purified using column chromatography (PE/EtOAC 7:3) or recrystallization. Yield optimization may require stoichiometric adjustments (e.g., 1.1–1.3 equivalents of acyl chloride) .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on multi-spectral analysis:

- ¹H/¹³C NMR : Peaks for the amide proton (δ ~8–9 ppm) and chloro-propanamide backbone (δ ~4.5 ppm for CH2Cl, δ ~1.5 ppm for CH3) .

- HRMS : Exact mass verification (e.g., m/z [M+H]+ calculated vs. observed) .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELXL ) resolves bond angles and torsional strain in the pentafluorophenyl-propanamide linkage .

Q. What safety protocols are critical during handling?

Safety measures include:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H313/H319 ).

- Ventilation : Use fume hoods to avoid inhalation (H333 ).

- First Aid : Immediate rinsing with water for eye/skin exposure (P305+P351+P338 ).

- Storage : 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Temperature control : Lower temperatures (0°C) minimize side reactions (e.g., hydrolysis of the acyl chloride) .

- Catalysis : Lewis acids (e.g., ZnCl2) enhance electrophilicity of the acyl chloride.

- Solvent screening : Polar aprotic solvents (e.g., THF) may improve solubility of fluorinated intermediates .

- HPLC monitoring : Track reaction progress and quantify impurities (e.g., λ = 220 nm, tR ~17.8 min ).

Q. How do electronic effects of the pentafluorophenyl group influence reactivity?

The strong electron-withdrawing nature of the –C6F5 group:

- Reduces electron density at the amide nitrogen, increasing resistance to hydrolysis.

- Enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (e.g., in protease inhibition assays ). Computational studies (DFT, using SMILES: ClCCC(=O)Nc1cccc(c1)F ) quantify charge distribution and predict reaction sites.

Q. How can conflicting analytical data (e.g., NMR vs. XRD) be resolved?

Contradictions often arise from dynamic processes (e.g., rotamerism in solution vs. solid state):

- VT-NMR : Variable-temperature NMR identifies conformational exchange broadening (e.g., –NH proton splitting at low temps) .

- Complementary techniques : Compare XRD bond lengths with DFT-optimized geometries .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted aniline or acyl chloride derivatives ).

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl3) | δ 8.29 (br, 1H, NH), 4.55 (q, CH2Cl) | |

| HRMS | m/z 338.2 [M+H]+ | |

| XRD | C–Cl bond length: 1.79 Å |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Solvent | DCM or THF | Enhances solubility |

| Stoichiometry | 1.2 eq acyl chloride | Maximizes conversion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.